Gallion

Description

BenchChem offers high-quality Gallion suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallion including the price, delivery time, and more detailed information at info@benchchem.com.

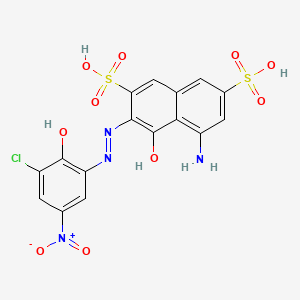

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O10S2/c17-9-3-7(21(24)25)4-11(15(9)22)19-20-14-12(33(29,30)31)2-6-1-8(32(26,27)28)5-10(18)13(6)16(14)23/h1-5,22-23H,18H2,(H,26,27,28)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVCYGLMOFNBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701116156 | |

| Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-62-8 | |

| Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3769-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Galanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems that plays a crucial role as an inhibitory neuromodulator. It is involved in a variety of physiological and pathological processes, including nociception, inflammation, feeding, and metabolism. This guide provides a detailed overview of the molecular mechanisms underlying the action of galanin, focusing on its interaction with its receptors, the downstream signaling pathways it modulates, and the key experimental protocols used to elucidate these actions.

Core Mechanism of Action

Galanin exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The activation of these receptors leads to the modulation of intracellular signaling cascades and ion channel activity, ultimately resulting in an overall inhibitory effect on neuronal excitability.

Galanin Receptor Binding Affinities

The affinity of galanin and its analogs for the different receptor subtypes is a critical determinant of their biological activity. The following table summarizes the binding affinities (Ki) of human galanin and a common antagonist, M35, for the three human galanin receptors.

| Ligand | Receptor | Ki (nM) | Reference |

| Human Galanin | GalR1 | 0.25 | |

| Human Galanin | GalR2 | 0.45 | |

| Human Galanin | GalR3 | 2.2 | |

| M35 (Antagonist) | GalR1 | 0.26 | |

| M35 (Antagonist) | GalR2 | 1.8 |

Inhibitory Concentrations (IC50)

The functional consequence of galanin receptor activation is often assessed by measuring the concentration of galanin required to inhibit a specific cellular response by 50% (IC50).

| Agonist/Antagonist | Effect | Cell Type | IC50 (nM) | Reference |

| Galanin | Inhibition of [3H]dopamine release | Rat Median Eminence | 7-10 | |

| Galantide | Antagonism of galanin-induced K+ conductance | Mudpuppy Parasympathetic Neurons | 4 |

Signaling Pathways

The binding of galanin to its receptors, primarily GalR1 and GalR3, leads to the activation of Gi/o proteins. This activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the activated G protein can directly modulate the activity of ion channels. In contrast, GalR2 primarily couples to Gq/11, activating the phospholipase C (PLC) pathway.

Caption: Galanin signaling pathway via GalR1/GalR3 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of galanin.

Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure the effects of galanin on neuronal membrane potential and ion channel currents.

1. Slice Preparation:

-

Anesthetize an adult rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane).

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose).

-

Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., hippocampus, hypothalamus) using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

In current-clamp mode, record the resting membrane potential and firing activity.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps to elicit specific ion currents (e.g., K+ or Ca2+ currents).

3. Drug Application and Data Analysis:

-

After establishing a stable baseline recording, bath-apply galanin at a known concentration (e.g., 100 nM).

-

Record changes in membrane potential, input resistance, and the amplitude of evoked currents.

-

To test for antagonism, co-apply a galanin receptor antagonist (e.g., M35 or galantide) with galanin.

-

Analyze the data using appropriate software (e.g., pCLAMP, AxoGraph) to quantify the effects of galanin.

Caption: Experimental workflow for patch-clamp electrophysiology.

Calcium Imaging with Fura-2

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to galanin application.

1. Cell Preparation:

-

Culture primary neurons or a suitable cell line on glass coverslips.

-

Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Wash the cells with the saline solution to remove excess dye and allow for de-esterification of the Fura-2 AM.

2. Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and capture the emission fluorescence at 510 nm using a CCD camera.

-

Continuously perfuse the cells with the physiological saline solution.

3. Experimental Procedure and Data Analysis:

-

Acquire a stable baseline of the 340/380 nm fluorescence ratio.

-

Apply galanin at a specific concentration through the perfusion system.

-

Record the change in the 340/380 nm ratio over time. A decrease in [Ca2+]i is expected if galanin inhibits voltage-gated calcium channels.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA).

-

Convert the fluorescence ratios to [Ca2+]i using the Grynkiewicz equation.

Conclusion

Galanin is a potent inhibitory neuromodulator that acts through a family of G protein-coupled receptors to suppress neuronal activity. Its mechanism of action involves the modulation of adenylyl cyclase and the direct regulation of K+ and Ca2+ channels. The experimental protocols detailed in this guide provide a framework for the continued investigation of galanin's physiological roles and its potential as a therapeutic target for a range of neurological and metabolic disorders.

Unraveling the "Gallion" Enigma: A Technical Guide to the Neuropeptide Galanin and its intricate Signaling Networks

A Note on Terminology: The query for "Gallion compound" presents a degree of ambiguity, with search results pointing towards three distinct yet scientifically significant areas: Gallium-based therapeutic compounds, the neuromuscular blocking agent Gallamine, and the neuropeptide Galanin. Given the request for detailed signaling pathways, this guide will focus on Galanin , a multifaceted neuropeptide with a well-elucidated and complex signaling network, making it a prime candidate for an in-depth technical exploration for researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to Galanin: Discovery, Synthesis, and Signaling

Introduction to Galanin

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems, as well as in the gut.[1] Since its discovery, it has been implicated in a diverse array of physiological processes, including nociception, regulation of mood and appetite, and cognition.[1] Galanin exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] These receptors are distributed throughout the brain, spinal cord, and peripheral tissues, and their activation triggers a cascade of intracellular signaling events that ultimately modulate neuronal activity and other cellular functions.[1][2] The diverse biological roles of galanin have made it a subject of intense research, with significant potential for therapeutic intervention in a range of disorders, including chronic pain, epilepsy, Alzheimer's disease, and diabetes.[3]

The Galanin Receptors: A Family of G Protein-Coupled Receptors

The biological effects of galanin are mediated through its interaction with three distinct receptor subtypes, each with its own signaling characteristics.

| Receptor | G Protein Coupling | Primary Signaling Pathway | Key Functions |

| GALR1 | Gi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP levels.[2] | Neuronal hyperpolarization, inhibition of neurotransmitter release. |

| GALR2 | Gq/11 and Gi/o | Stimulation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] | Neurogenesis, neuroprotection, modulation of inflammatory responses.[1] |

| GALR3 | Gi/o | Inhibition of adenylyl cyclase, similar to GALR1.[3] | Less well-characterized, but implicated in mood regulation and pain. |

Synthesis of Galanin

The synthesis of galanin peptides for research and therapeutic development typically involves solid-phase peptide synthesis (SPPS). While the provided search results do not contain a specific, detailed protocol for galanin synthesis, a general workflow can be outlined.

General Experimental Protocol for Solid-Phase Galanin Synthesis:

-

Resin Selection: A suitable solid support resin (e.g., Wang resin, Rink amide resin) is chosen based on the desired C-terminal modification of the peptide.

-

Amino Acid Coupling: The peptide chain is assembled in a stepwise manner by sequentially coupling protected amino acids to the resin. Each coupling cycle involves:

-

De-protection: Removal of the N-terminal protecting group (e.g., Fmoc) from the growing peptide chain.

-

Activation: Activation of the carboxyl group of the incoming amino acid using a coupling reagent (e.g., HBTU, HATU).

-

Coupling: Reaction of the activated amino acid with the de-protected N-terminus of the peptide on the resin.

-

-

Cleavage and De-protection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified galanin peptide is characterized by mass spectrometry to confirm its identity and purity.

Galanin Signaling Pathways

The activation of galanin receptors initiates distinct intracellular signaling cascades, leading to a variety of cellular responses.

GALR1 and GALR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[2][3] This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

GALR2 signaling is more complex, as it can couple to both Gq/11 and Gi/o proteins.[3] The Gq/11 pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). GALR2 can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[3]

Experimental Workflow for Studying Galanin Signaling

Investigating the effects of galanin on cellular signaling pathways often involves a series of in vitro experiments.

Conclusion

Galanin is a neuropeptide with a remarkably diverse range of biological functions, mediated by a family of three distinct GPCRs. The differential coupling of these receptors to various intracellular signaling pathways provides a mechanism for the pleiotropic effects of galanin. A thorough understanding of the discovery, synthesis, and intricate signaling networks of galanin is crucial for the development of novel therapeutic agents targeting this system for the treatment of a wide spectrum of human diseases. Further research into the nuanced roles of each receptor subtype and their downstream signaling components will undoubtedly unveil new opportunities for drug discovery and development.

References

Preliminary In-Vitro Studies of Gallion (Gallium Salophen): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies conducted on Gallion, specifically focusing on the novel metallodrug Gallium Salophen (GaSal). The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development efforts in the field of antimicrobial therapeutics.

Introduction

Multidrug-resistant pathogens represent a significant and growing threat to public health. Metallodrugs, a class of therapeutics containing a metal center, have shown promise in combating antibiotic-resistant infections. Gallium Salophen (GaSal) and its analogs are being investigated for their antimicrobial properties. Early preclinical in-vitro characterization is crucial for optimizing lead compounds and informing their clinical development trajectory. This guide focuses on the key physicochemical and ADME (Absorption, Distribution, Metabolism, and Exemption) properties of GaSal analogs that have been evaluated in preliminary in-vitro studies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro characterization studies of Gallium Salophen and its analogs.

Table 1: Physicochemical Properties of Gallium Salophen Analogs

| Compound | LogP (Theoretical) | LogP (Experimental) | Plasma Protein Binding (%) |

| GaSal Analog 1 | Lower than Analog 2 | Higher than Analog 2 | >98% |

| GaSal Analog 2 | Higher than Analog 1 | Lower than Analog 1 | >98% |

| Other Analogs | Data not specified | Data not specified | >98% |

Note: Specific LogP values were not provided in the source material, only relative comparisons.[1]

Table 2: In-Vitro Permeability and Metabolism of Gallium Salophen Analogs

| Compound | Apparent Permeability (A to B) | Apparent Permeability (B to A) | Efflux Ratio | Metabolism |

| All Analogs | Limited Permeability | High Permeability | High | No Cytochrome P450 metabolism; Likely metabolized by S9 liver fraction enzymes |

Note: A to B refers to apical to basolateral transport, and B to A refers to basolateral to apical transport in Caco-2 cell assays.[1]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are outlined below.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its distribution in the body. While the specific experimental protocol for determining the experimental LogP of GaSal analogs was not detailed in the provided information, a general workflow for such an experiment is as follows:

Caption: General workflow for experimental LogP determination.

This assay determines the extent to which a drug binds to proteins in the blood plasma. High protein binding can reduce the amount of free drug available to exert its therapeutic effect.[1]

Caption: Workflow for in-vitro plasma protein binding assay.

This assay uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal barrier and assess the permeability of a drug.

References

A Technical Guide to the Role of Gallium, Gallamine, and Gallic Acid in Cellular Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Gallion" does not correspond to a recognized molecule in the context of cellular signaling. It is likely a typographical error. This guide provides an in-depth technical overview of three plausible candidates: Gallium (III) , a metallic ion with antimicrobial and antineoplastic properties; Gallamine , a neuromuscular blocking agent; and Gallic Acid , a ubiquitous natural polyphenol with diverse biological activities. Each section details the respective compound's mechanism of action, its influence on cellular signaling pathways, quantitative data on its biological effects, and relevant experimental methodologies.

Part 1: Gallium (Ga³⁺) and Its Compounds

Gallium, a trivalent metal ion (Ga³⁺), acts as an iron mimetic due to its similar ionic radius and electron configuration to ferric iron (Fe³⁺). This property allows it to function as a "Trojan horse," entering cells through iron uptake mechanisms and disrupting a multitude of iron-dependent cellular processes. Its most studied forms are gallium nitrate and gallium maltolate.

Mechanism of Action and Cellular Signaling Pathways

Gallium's primary mechanism is the disruption of iron homeostasis. Cancer cells and pathogenic bacteria have high iron requirements for proliferation and metabolism, making them particularly susceptible to gallium's effects.

-

Cellular Uptake: Gallium binds to the serum protein transferrin and is taken up by cells via the transferrin receptor 1 (TfR1), which is often overexpressed in cancer cells. This uptake competes directly with iron.

-

Inhibition of Ribonucleotide Reductase: Once inside the cell, gallium inhibits the iron-dependent enzyme ribonucleotide reductase (RR). RR is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RR, gallium halts DNA replication and cell division.

-

Mitochondrial Dysfunction and Oxidative Stress: Gallium interferes with mitochondrial function by disrupting iron-sulfur clusters within the electron transport chain complexes. This impairment of mitochondrial respiration leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Induction of Ferroptosis and Apoptosis: The accumulation of ROS and disruption of iron metabolism can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. Gallium compounds have also been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

-

Signaling Pathway Modulation: Gallium treatment leads to the upregulation of transferrin receptor-1 as cells attempt to compensate for the perceived iron depletion. It also activates the Nrf2-mediated antioxidant response pathway as a defense against increased oxidative stress. In glioblastoma cells, gallium maltolate has been shown to alter GPCR and glutaminergic signaling.

Diagram: Mechanism of Action of Gallium (III)

Caption: Cellular uptake and primary mechanisms of action for Gallium (III).

Quantitative Data: Cytotoxicity of Gallium Compounds

The inhibitory concentration 50 (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Organism/Cell Line | IC₅₀ Value | Reference |

| Gallium Nitrate | Pseudomonas aeruginosa PAO1 | 3.11 µg/mL | [1] |

| Gallium Nitrate | P. aeruginosa clinical isolates | 0.2 - 9 µM | [2] |

| Gallium-flavonoid G6 | P. aeruginosa PAO1 | 0.65 µg/mL | [1] |

| Gallium Maltolate | Glioblastoma (trGBM) xenograft | 50mg/kg (in vivo) | [3] |

| Gallium Maltolate | T-cell lymphoma xenografts | (Antitumor activity) | [4] |

Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following treatment with gallium compounds.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Remove the culture medium and treat the cells with various concentrations of the gallium compound in fresh, complete medium. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot against compound concentration to determine the IC₅₀ value.[5][6][7]

This protocol is used to detect changes in the expression level of TfR-1 protein in cells treated with gallium.

Procedure:

-

Cell Lysis: After treating cells with the gallium compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) from each sample onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to TfR-1 (e.g., anti-CD71) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Washing: Wash the membrane three to five times for 5 minutes each with a wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative expression of TfR-1, normalized to the loading control.[8][9][10]

Part 2: Gallamine

Gallamine triethiodide is a synthetic, non-depolarizing neuromuscular blocking agent. Its primary clinical use, now largely superseded by agents with fewer side effects, was to induce muscle relaxation during surgery. Its mechanism involves the antagonism of acetylcholine receptors.

Mechanism of Action and Cellular Signaling Pathways

Gallamine exerts its effects primarily at the neuromuscular junction and also shows significant activity at muscarinic acetylcholine receptors in other tissues.

-

Neuromuscular Blockade (Nicotinic Receptors): Gallamine acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate.[2][11] It binds to the same sites as acetylcholine (ACh) but does not activate the receptor. This competitive inhibition prevents ACh from binding and depolarizing the muscle fiber, thus blocking neuromuscular transmission and causing flaccid paralysis.[11][12]

-

Muscarinic Receptor Antagonism: Gallamine also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. It displays selectivity for different mAChR subtypes, showing a higher affinity for the M2 subtype, which is prominent in the heart.[1][13] This M2 receptor blockade is responsible for its vagolytic effect, leading to tachycardia (increased heart rate).[2][11]

-

Allosteric Modulation: At higher concentrations, gallamine can act as a negative allosteric modulator at certain muscarinic receptors.[6][14] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site, changing the receptor's conformation and reducing the affinity and/or efficacy of acetylcholine.[14]

Diagram: Gallamine's Action at the Neuromuscular Junction

Caption: Competitive antagonism of acetylcholine by Gallamine at the NMJ.

Quantitative Data: Receptor Binding Affinity

The inhibition constant (Kᵢ) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Tissue Source | Kᵢ Value | Reference |

| Muscarinic M1 | Rat Brain Cortex | 24 nM | [1] |

| Muscarinic M2 | Rat Cerebellum | 2.4 nM | [1] |

| Muscarinic M2 | Rat Brainstem | 25 nM | [15] |

| Muscarinic M3 | Rat Glandular | Low Affinity | [13] |

| Muscarinic M4 | NG108-15 Cells | Low Affinity | [13] |

Experimental Protocols

This protocol is used to determine the binding affinity (Kᵢ) of gallamine for different muscarinic receptor subtypes.

Principle: The assay measures the ability of a non-labeled compound (gallamine) to compete with a radiolabeled ligand (e.g., [³H]pirenzepine for M1, [³H]N-methylscopolamine for M2) for binding to receptors in a tissue membrane preparation.

Procedure:

-

Membrane Preparation: Homogenize the tissue of interest (e.g., rat cerebral cortex for M1, cerebellum for M2) in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand, the membrane preparation, and varying concentrations of gallamine.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove non-specifically bound ligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the gallamine concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.[1][13]

This protocol allows for the functional assessment of neuromuscular blockade by gallamine.

Principle: Intracellular microelectrodes are used to record end-plate potentials (EPPs) in a muscle fiber in response to motor nerve stimulation. A neuromuscular blocker will reduce the amplitude of the EPPs.

Procedure:

-

Preparation: Dissect a nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm) and place it in a chamber perfused with a physiological saline solution.

-

Nerve Stimulation: Use a suction electrode to stimulate the motor nerve with brief electrical pulses.

-

Microelectrode Impalement: Carefully insert a glass microelectrode into a muscle fiber near the end-plate region to record the membrane potential.

-

Recording EPPs: Record the EPPs generated in response to nerve stimulation. Miniature end-plate potentials (mEPPs), which occur spontaneously, can also be recorded.

-

Drug Application: Add gallamine to the perfusion solution at various concentrations (e.g., 10⁻⁷ M to 10⁻⁴ M).[16]

-

Data Acquisition: Record the changes in the amplitude of EPPs and mEPPs in the presence of gallamine.

-

Analysis: Analyze the reduction in EPP and mEPP amplitude to quantify the blocking effect of gallamine. This data can be used to construct a dose-response curve.[16]

Part 3: Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in numerous plants, fruits, and teas. It is a potent antioxidant and exhibits a wide range of pharmacological activities, including anti-inflammatory, and antineoplastic effects, by modulating multiple cellular signaling pathways.

Mechanism of Action and Cellular Signaling Pathways

Gallic acid's pleiotropic effects stem from its ability to interfere with key signaling cascades involved in inflammation, cell survival, proliferation, and oxidative stress.

-

Anti-inflammatory Effects (NF-κB and MAPK Pathways): Gallic acid is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][14][17][18] It prevents the phosphorylation and degradation of IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibits the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Gallic acid also suppresses the phosphorylation of key kinases in the mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK.[3][14][17]

-

Anticancer Effects (Apoptosis, Cell Cycle Arrest, and Anti-angiogenesis): Gallic acid induces apoptosis in cancer cells by increasing the production of intracellular ROS, leading to mitochondrial membrane potential collapse, cytochrome c release, and the activation of caspase-3 and caspase-9.[1][13] It modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax).[19] Gallic acid can also induce cell cycle arrest, often at the G0/G1 or G2 phase, by modulating the expression of cyclins and cyclin-dependent kinases.[15][20] Furthermore, it has been shown to inhibit signaling pathways involved in invasion and angiogenesis, such as the PI3K/Akt/mTOR and EGFR pathways.[15][19][21]

-

Antioxidant Effects (Nrf2 Pathway): Gallic acid activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[5][8][11][12] It may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[12] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[11][12]

Diagram: Key Signaling Pathways Modulated by Gallic Acid

Caption: Overview of major signaling pathways affected by Gallic Acid.

Quantitative Data: Cytotoxicity of Gallic Acid in Cancer Cells

| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value | Reference |

| A549 | Lung Adenocarcinoma | 24h / 48h | Time-dependent inhibition | [1] |

| HeLa | Cervical Cancer | 48h | 11.00 µg/mL | [22] |

| HTB-35 | Cervical Cancer | 24h | ~15 µg/mL | [23] |

| NTERA-2 / NCCIT | Embryonic Carcinoma | - | ~200 µM | [15] |

| Jurkat (C121) | Lymphoblastic Leukemia | 24h / 48h / 72h | 60.3 / 50.9 / 30.9 µM | [24] |

| 786-O | Clear Cell Renal Carcinoma | 24h / 48h / 72h | 4.20 / 2.89 / 2.39 µmol/l | [25] |

| ACHN | Clear Cell Renal Carcinoma | 24h / 48h / 72h | 10.51 / 7.05 / 2.75 µmol/l | [25] |

| MDA-MB-231 | Breast Cancer | 24h / 48h | ~150 µM / ~50 µM | [26] |

| OVCAR 3 | Ovarian Cancer | 24h / 48h / 72h | 22.14 / 20.36 / 15.13 µM | [20] |

Experimental Protocols

This protocol visualizes the inhibition of NF-κB activation by measuring the location of the p65 subunit within the cell.

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Pre-treat the cells with various concentrations of gallic acid for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α, for a short period (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

-

Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: In untreated, stimulated cells, p65 will show bright fluorescence in the nucleus. In cells treated with gallic acid, p65 will be retained in the cytoplasm, demonstrating inhibition of nuclear translocation.

This protocol determines the effect of gallic acid on the distribution of cells throughout the different phases of the cell cycle.

Procedure:

-

Cell Treatment: Culture cells to about 60-70% confluency and then treat with different concentrations of gallic acid for a specific duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the gallic acid treatment.[20]

References

- 1. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms [jstage.jst.go.jp]

- 2. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways | Bangladesh Journal of Pharmacology [banglajol.info]

- 4. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Gallic Acid Alleviates Gouty Arthritis by Inhibiting NLRP3 Inflammasome Activation and Pyroptosis Through Enhancing Nrf2 Signaling [frontiersin.org]

- 7. Anti-inflammatory effect of gallic acid on HaCaT keratinocytes through the inhibition of MAPK-, NF-kB-, and Akt-dependent signaling pathways | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 8. In vivo and in vitro evidence for the involvement of Nrf2-antioxidant response element signaling pathway in the inflammation and oxidative stress induced by particulate matter (PM10): the effective role of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - ProQuest [proquest.com]

- 12. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gallic acid suppresses cell viability, proliferation, invasion and angiogenesis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

- 20. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Gallic acid suppresses the progression of clear cell renal cell carcinoma through inducing autophagy via the PI3K/Akt/Atg16L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating "Gallion": A Review of Potential Biological Targets

A Note on Terminology: Initial research on the biological targets of "Gallion" reveals ambiguity in the term. Scientific and commercial databases feature several entities with similar names, each with distinct biological activities and targets. The most prominent and relevant candidates for a technical audience of researchers and drug developers are the neuropeptide Galanin , the Gβγ subunit inhibitor Gallein , and the family of carbohydrate-binding proteins known as Galectins . This guide will summarize the known biological targets and mechanisms for each of these, providing a foundation for more focused investigation once the specific agent of interest is clarified.

Galanin System: Neuropeptide Signaling

Galanin is an inhibitory neuropeptide found throughout the central and peripheral nervous systems. It exerts its effects by binding to a family of three G-protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][2] Its role as a neuromodulator makes it a significant target in studies of pain, epilepsy, Alzheimer's disease, and diabetes.[1]

Biological Targets and Mechanism of Action

The primary biological targets of Galanin are its three receptor subtypes, which couple to different intracellular signaling cascades.

-

GalR1 and GalR3: These receptors predominantly couple to Gi/o proteins.[3] Their activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels and reduces the activity of Protein Kinase A (PKA).[3] This cascade is a key mechanism behind Galanin's inhibitory, hyperpolarizing effects on neurons.[1][2] A major downstream effect is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[4]

-

GalR2: This receptor is more versatile, coupling to both Gi/o and Gq/11 proteins.[3] Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC).[3] GalR2 activation has also been linked to the stimulation of the Akt/AS160 cascade.[1]

Overall, Galanin's mechanisms of action include opening potassium channels, blocking voltage-gated calcium channels, and modulating key signaling pathways to produce an overall inhibitory effect on neuronal excitability.[4]

Signaling Pathway Diagram

References

- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Galunisertib's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the therapeutic potential of galunisertib (LY2157299 monohydrate), a first-in-class, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase. This document details the mechanism of action, key signaling pathways, quantitative preclinical data, and detailed experimental protocols relevant to the investigation of galunisertib.

Introduction

Galunisertib is an investigational anti-cancer agent that targets the TGF-β signaling pathway, which is critically implicated in tumor progression, immune evasion, and metastasis.[1] In normal cellular processes, TGF-β can act as a tumor suppressor. However, in many advanced cancers, this pathway is co-opted to promote a pro-tumorigenic microenvironment.[1][2] Galunisertib's targeted inhibition of TGFβRI kinase aims to disrupt these cancer-promoting signals, thereby slowing tumor growth and potentially enhancing the efficacy of other cancer therapies.[1][3]

Mechanism of Action and Signaling Pathway

Galunisertib functions as a selective, ATP-mimetic inhibitor of the TGFβRI (also known as ALK5) serine/threonine kinase.[4][5] The binding of TGF-β ligands to the TGF-β receptor type II (TGFβRII) initiates the recruitment and phosphorylation of TGFβRI.[2] This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1][6] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of genes involved in various cellular processes, including cell cycle control, apoptosis, epithelial-to-mesenchymal transition (EMT), and immune suppression.[6][7]

By blocking the kinase activity of TGFβRI, galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade.[1][2] This inhibition can reverse TGF-β-mediated immune suppression, inhibit tumor cell migration and invasion, and delay tumor growth.[4][7] In addition to the canonical SMAD-dependent pathway, galunisertib has also been shown to affect non-canonical TGF-β pathways, such as the MAPK and PI3K/AKT/mTOR pathways, in some cancer models.[4]

Quantitative Preclinical Data

The preclinical activity of galunisertib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data from this early-stage research.

Table 1: In Vitro Enzymatic and Cellular Activity of Galunisertib

| Target/Assay | Species | IC50 / Ki | Reference |

| TGFβRI (ALK5) Kinase | - | IC50: 172 nM | [8] |

| TGFβRI (ALK5) Kinase | - | Ki: 86 nM | [7] |

| TGFβRI T204D Autophosphorylation | - | IC50: 0.051 µM (51 nM) | [7][9] |

| ALK4 (ACVR1B) Kinase | - | IC50: 77.7 nM | [8] |

| TGFβRII Kinase | - | IC50: 210 nM | [7] |

| TGFβRII Binding | - | IC50: 430 nM | [7][9] |

| TGFβ-induced pSMAD (4T1-LP cells) | Murine | IC50: 1.765 µM | [7] |

| TGFβ-induced pSMAD (EMT6-LM2 cells) | Murine | IC50: 0.8941 µM | [7] |

| p3TP-Lux Reporter Assay (Mv1Lu cells) | Mink | IC50: 0.251 µM | [6][9] |

| NIH3T3 Cell Proliferation | Murine | IC50: 0.396 µM | [10] |

Table 2: In Vivo Antitumor Efficacy of Galunisertib

| Tumor Model | Treatment Regimen | Outcome | Reference |

| MX1 Human Breast Cancer Xenograft | 75 mg/kg, BID | Tumor growth delay of 10.3 ± 4.3 days | [7] |

| Calu6 Human Lung Cancer Xenograft | 75 mg/kg, BID | Tumor growth delay of 8.3 ± 2.6 days | [7] |

| 4T1 Syngeneic Breast Cancer | 75 mg/kg, BID | Tumor growth delay of 13 ± 2.4 days; 4.5-day survival advantage | [7] |

| U87MG Glioblastoma Xenograft | In combination with lomustine | Significant reduction in tumor volume compared to monotherapy | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key assays used in the evaluation of galunisertib.

TGFβRI Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of galunisertib on the enzymatic activity of TGFβRI kinase.

Materials:

-

Recombinant human TGFβR1 (ALK5) kinase

-

Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

Galunisertib stock solution (in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of galunisertib in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add the galunisertib dilution (or vehicle control).

-

Enzyme Addition: Add the recombinant TGFβR1 kinase to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes).

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

-

Data Analysis: Measure luminescence using a luminometer. Calculate the percent inhibition for each galunisertib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular SMAD Phosphorylation Assay

This assay measures the ability of galunisertib to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

Materials:

-

Cancer cell line (e.g., 4T1-LP, EMT6-LM2, or HT1080)

-

Cell culture medium and serum

-

Recombinant human TGF-β1

-

Galunisertib stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Antibodies for total SMAD2/3 and phospho-SMAD2 (Ser465/467)

-

Sandwich ELISA kit or Western blot reagents

-

Plate reader or imaging system

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.

-

Serum Starvation: Wash the cells with PBS and then incubate in serum-free medium for 18-22 hours.

-

Compound Treatment: Treat the cells with varying concentrations of galunisertib for a predetermined time (e.g., 1-2 hours).

-

TGF-β Stimulation: Add TGF-β1 (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer.

-

Lysate Preparation: Scrape the cells, transfer the lysate to microcentrifuge tubes, and sonicate briefly. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection of pSMAD and tSMAD:

-

ELISA: Use a sandwich ELISA kit with antibodies specific for phospho-SMAD2/3 and total SMAD2/3 to quantify the levels of each protein in the lysates.

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-SMAD2 and total SMAD2, followed by appropriate secondary antibodies and detection reagents.

-

-

Data Analysis: For ELISA data, calculate the ratio of pSMAD to tSMAD for each condition. For Western blot, quantify the band intensities. Determine the percent inhibition of SMAD phosphorylation by galunisertib at each concentration relative to the TGF-β1-stimulated control. Calculate the IC50 value using a dose-response curve.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of preclinical studies.

Conclusion

The early-stage research on galunisertib provides a strong rationale for its continued investigation as a therapeutic agent for various cancers. Its well-defined mechanism of action, potent inhibition of the TGF-β signaling pathway, and demonstrated preclinical antitumor activity, both as a monotherapy and in combination with other agents, underscore its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of galunisertib in oncology.

References

- 1. What is Galunisertib used for? [synapse.patsnap.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. oncotarget.com [oncotarget.com]

- 5. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]

Understanding the pharmacokinetics of Gallion

An in-depth analysis of the pharmacokinetics of "Gallion" cannot be provided as there is no publicly available scientific data for a drug or compound with this name. Searches for "Gallion" in pharmaceutical and scientific databases have not yielded any relevant results on its absorption, distribution, metabolism, and excretion (ADME). The name is primarily associated with non-pharmaceutical entities, including a software company and an aquatic herbicide.

It is possible that "Gallion" may be a misspelling of "Gallium," a metal that has been investigated for its therapeutic properties in the form of compounds like gallium nitrate and gallium maltolate. Pharmacokinetic data is available for these gallium compounds.

If "Gallium" is the intended subject of this inquiry, this report can be generated to provide a comprehensive technical guide on its pharmacokinetics, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Please confirm if you would like to proceed with a report on the pharmacokinetics of Gallium and its compounds.

The In-Depth Glimpse into Gallion's Structure-Activity Relationship Studies on Bruton's Tyrosine Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Core Structure-Activity Relationship Data

The following tables summarize the quantitative data from the SAR studies, showcasing how modifications to the chemical scaffold of the Btk inhibitors influence their biochemical potency, cellular activity, and pharmacokinetic properties.

| Compound | R1 | R2 | Btk IC50 (µM) | CD86 IC50 (µM) | Rat CL (mL/min/kg) | Rat F (%) |

| 1 | H | H | 0.046 | 0.74 | 12 | 45 |

| 2a | H | CH2OH | 0.012 | 0.21 | 15 | - |

| 2b | H | CH2OH | 0.004 | 0.087 | 12 | 90 |

| 3 | CH3 | CH2OH | 0.006 | 0.065 | 11 | 85 |

| 4 | Cl | CH2OH | 0.003 | 0.055 | 13 | 88 |

| 5 (G-744) | F | CH2OH | 0.001 | 0.030 | 10 | 95 |

Table 1: SAR of Tricyclic Btk Inhibitors. This table illustrates the impact of substitutions at the R1 and R2 positions of the central benzene ring on the inhibitory activity against Btk, cellular potency in a CD86 expression assay, and pharmacokinetic parameters in rats.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Btk Enzymatic Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of Btk.

Materials:

-

Recombinant human Btk enzyme

-

ATP

-

Biotinylated peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a solution of the Btk enzyme in assay buffer.

-

Add the test compound at various concentrations to the enzyme solution and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

-

Terminate the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the Btk enzyme activity.

Cellular CD86 Expression Assay

This cell-based assay assesses the functional consequence of Btk inhibition in a biological context.

Materials:

-

Mouse splenocytes

-

Anti-IgM antibody

-

Anti-CD86 antibody conjugated to a fluorescent dye

-

Cell culture medium

-

Test compounds

-

Flow cytometer

Procedure:

-

Isolate splenocytes from mice and culture them in appropriate media.

-

Pre-incubate the splenocytes with various concentrations of the test compounds for a defined period (e.g., 1 hour).

-

Stimulate the B-cells within the splenocyte population by adding anti-IgM antibody to cross-link the B-cell receptor.

-

Incubate the cells for a sufficient time (e.g., 24 hours) to allow for the upregulation of CD86 expression.

-

Stain the cells with a fluorescently labeled anti-CD86 antibody.

-

Analyze the expression of CD86 on the B-cell population using a flow cytometer.

-

Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the anti-IgM-induced CD86 upregulation.

Visualizing the Science

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways, experimental workflows, and logical relationships central to these SAR studies.

Caption: Btk Signaling Pathway and Point of Inhibition.

Caption: Iterative Workflow of a Structure-Activity Relationship Study.

Caption: Logical Relationships in the Btk Inhibitor SAR.

Initial Toxicity Screening of the Gallion Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro and in vivo toxicity screening strategy for the novel investigational compound, Gallion. The document outlines detailed experimental protocols, presents summarized toxicological data, and includes workflow and pathway diagrams to support early-stage safety assessment. The primary objective of this screening panel is to identify potential toxic liabilities, establish a preliminary safety profile, and guide decision-making for further development. Methodologies include assessments of cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity, adhering to established principles of preclinical safety evaluation.[1][2][3]

Introduction

The early identification of potential adverse effects is a critical step in the drug development pipeline, minimizing late-stage failures and ensuring patient safety.[3][4] Initial toxicity screening employs a battery of in vitro and preliminary in vivo assays to characterize the toxicological profile of a new chemical entity.[1][5] This guide details the foundational toxicity assessment for Gallion, a compound under investigation for its therapeutic potential. The described studies are designed to provide essential data on cellular health, genetic integrity, specific organ liability, and acute systemic effects.

In Vitro Toxicity Assessment

In vitro toxicology assays serve as a rapid, cost-effective, and ethically considerate method for the initial screening of compounds.[1][6] These tests provide crucial insights into potential tissue-specific toxicities and mechanisms of action at an early stage.[6]

Cytotoxicity Profile

Cytotoxicity was evaluated across multiple cell lines to determine Gallion's effect on cell viability and membrane integrity. Assays included the measurement of metabolic activity (MTT assay) and the release of lactate dehydrogenase (LDH) from damaged cells.[7][8]

Table 1: Cytotoxicity of Gallion in Human Cell Lines (IC50 Values)

| Cell Line | Assay Type | Incubation Time | IC50 (µM) (Mean ± SD) |

| HepG2 (Liver) | MTT | 48 hours | 28.5 ± 3.1 |

| LDH | 48 hours | 45.2 ± 4.5 | |

| HEK293 (Kidney) | MTT | 48 hours | 55.1 ± 6.2 |

| LDH | 48 hours | 72.8 ± 8.1 | |

| U-2 OS (Bone) | MTT | 48 hours | > 100 |

IC50: Half-maximal inhibitory concentration. Data are representative of triplicate experiments.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test was conducted to assess the mutagenic potential of Gallion by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[9][10][11][12] The assay was performed with and without metabolic activation (rat liver S9 fraction) to detect potential mutagenicity of metabolites.[10]

Table 2: Summary of Ames Test Results for Gallion

| Strain | Metabolic Activation (S9) | Result | Interpretation |

| TA98 | Without | Negative | No frameshift mutagen |

| With | Negative | No frameshift mutagen | |

| TA100 | Without | Negative | No base-pair substitution |

| With | Negative | No base-pair substitution | |

| TA1535 | Without | Negative | No base-pair substitution |

| With | Negative | No base-pair substitution | |

| TA1537 | Without | Negative | No frameshift mutagen |

| With | Negative | No frameshift mutagen |

A negative result indicates the number of revertant colonies was not significantly higher than the vehicle control.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential cardiac arrhythmia risk.[13][14] The effect of Gallion on the hERG channel was evaluated using an automated patch-clamp system in a stable hERG-expressing cell line (HEK293).[13]

Table 3: hERG Channel Inhibition Data for Gallion

| Assay Platform | Cell Line | IC50 (µM) (Mean ± SD) |

| Automated Patch Clamp | hERG-HEK293 | 41.7 ± 5.3 |

IC50 > 10 µM is often considered a low-risk threshold in early screening, though this is context-dependent.

Preliminary In Vivo Toxicity Assessment

Acute Oral Toxicity Study in Rodents

An acute oral toxicity study was performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single high dose of Gallion.[15][16][] The study was conducted in accordance with established guidelines, focusing on clinical observations and gross pathology.[15][18]

Table 4: Acute Oral Toxicity Study of Gallion in Rats

| Species/Strain | Sex | Dosing Route | Dose Levels (mg/kg) | Key Observations | MTD (mg/kg) |

| Sprague-Dawley | Female | Oral Gavage | 50, 300, 2000 | - No mortality at any dose. - At 2000 mg/kg: transient hypoactivity and piloerection, resolved within 24 hours. - No gross pathological findings at necropsy. | > 2000 |

The study followed a 14-day observation period post-dose.[16]

Visualizations: Workflows and Pathways

Experimental Workflow for Initial Toxicity Screening

The following diagram illustrates the sequential workflow for the initial toxicological evaluation of the Gallion compound.

Hypothetical Signaling Pathway: Gallion-Induced Stress Response

Based on preliminary mechanistic hypotheses, this diagram illustrates a potential signaling pathway through which Gallion might induce a cellular stress response, a common mechanism of toxicity.

Decision-Making Framework

The results from the initial toxicity screen inform a structured decision-making process, as outlined below.

Experimental Protocols

MTT Cytotoxicity Assay

-

Cell Seeding : Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[8]

-

Compound Treatment : Prepare serial dilutions of Gallion in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.

-

Incubation : Incubate the plate for the desired time period (e.g., 48 hours).

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measurement : Read the absorbance at 570 nm using a microplate reader.

-

Calculation : Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.[8]

LDH Cytotoxicity Assay

-

Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol.

-

Sample Collection : After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

-

LDH Reaction : Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[7]

-

Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.[7]

-

Stop Reaction : Add 50 µL of the stop solution to each well.[7]

-

Measurement : Read the absorbance at 490 nm and 680 nm (background) using a microplate reader.[7]

-

Calculation : Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).[19]

Ames Test (Plate Incorporation Method)

-

Strain Preparation : Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100).[10]

-

Metabolic Activation : If required, prepare the S9 mix from rat liver homogenate.

-

Exposure : In a test tube, mix 100 µL of the bacterial culture, 50 µL of the Gallion test solution (at various concentrations), and 500 µL of the S9 mix (or buffer for non-activation arms).[11]

-

Plating : Add 2 mL of molten top agar (containing a trace amount of histidine) to the tube, mix gently, and pour onto a minimal glucose agar plate.[10][11]

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting : Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (vehicle control) count.[10][12]

Acute Oral Toxicity Study (Rodent)

-

Animal Acclimation : Acclimate animals (e.g., female Sprague-Dawley rats) for at least 5 days prior to the study.

-

Fasting : Fast the animals overnight before dosing.[15]

-

Dosing : Administer Gallion via oral gavage as a single dose.[15] Dose volumes should be appropriate for the animal's weight.

-

Observation : Observe the animals closely for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing and periodically for 14 days.[16] Record body weights at specified intervals.

-

Necropsy : At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in organs and tissues.[15]

-

MTD Determination : The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.[16]

Conclusion

The initial toxicity screening of Gallion reveals a preliminary safety profile characterized by low to moderate cytotoxicity, no evidence of mutagenicity in the Ames test, and a low potential for hERG channel inhibition at therapeutically relevant concentrations. The acute oral MTD in rats was determined to be greater than 2000 mg/kg, indicating a low order of acute toxicity. Collectively, these results support the continued investigation of Gallion, with subsequent efforts to focus on identifying specific mechanisms of cytotoxicity and conducting repeat-dose toxicity studies to evaluate potential cumulative effects.

References

- 1. criver.com [criver.com]

- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. criver.com [criver.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 15. fda.gov [fda.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Historical Context of Gallein Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, mechanism of action, and experimental utility of Gallein, a small molecule inhibitor of G protein βγ subunit signaling. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Historical Context and Discovery

Gallein, a xanthene dye, has emerged as a critical tool in cell biology and pharmacology for its ability to selectively inhibit the signaling pathways mediated by the G protein βγ subunit complex. Historically, the focus of G protein-coupled receptor (GPCR) research was predominantly on the Gα subunit, which binds GTP and initiates downstream signaling. The Gβγ dimer was initially considered to be a passive regulator of Gα. However, pivotal research in the late 1980s began to unveil the direct role of Gβγ in activating downstream effectors, such as ion channels and enzymes.

This paradigm shift spurred the search for specific inhibitors that could dissect the distinct roles of Gα and Gβγ signaling. Gallein was identified as one such small molecule that could disrupt the interaction between Gβγ and its downstream effectors.[1][2] It is structurally similar to M119, another compound identified for its Gβγ inhibitory properties.[3][4] The discovery of Gallein and similar molecules provided researchers with a pharmacological tool to investigate the physiological and pathological roles of Gβγ signaling in a variety of contexts, including inflammation, heart failure, and cancer.[2][5][6]

Mechanism of Action

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that transduce extracellular signals into intracellular responses.[3] Upon activation by a ligand, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer. Both Gα-GTP and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins.[7]

Gallein exerts its inhibitory effect by binding to the Gβγ subunit and preventing its interaction with downstream signaling partners.[1][8] This action is selective, as Gallein does not appear to affect GPCR-dependent Gα activation.[4][7] Key effectors whose interaction with Gβγ is blocked by Gallein include:

-

Phosphoinositide 3-kinase γ (PI3Kγ): Inhibition of the Gβγ-PI3Kγ interaction is crucial in blocking neutrophil chemotaxis.[6][9]

-

G protein-coupled receptor kinase 2 (GRK2): By preventing the Gβγ-mediated recruitment of GRK2 to the plasma membrane, Gallein can modulate β-adrenergic receptor signaling, which is significant in the context of heart failure.[2]

-

Phospholipase Cβ (PLCβ): The disruption of Gβγ interaction with PLCβ has been implicated in the modulation of opioid receptor signaling.[1][4]

This selective inhibition of a subset of Gβγ-mediated pathways allows for the "biasing" of GPCR signaling, a concept of significant interest in modern pharmacology.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Gallein, providing a quick reference for its potency and application in different experimental systems.

| Parameter | Value | Experimental System | Reference |

| IC₅₀ | ~5 µM | fMLP-dependent chemotaxis in primary human neutrophils | [6] |

| Application | Concentration/Dosage | Experimental Model | Observed Effect | Reference |

| Cell Invasion Assay | 10 µM | LNCaP prostate cancer cells | Inhibition of β-ionone induced cell invasion | [5][9] |

| Osteoprotegerin Synthesis | 30 µM | Osteoblasts | Increased FGF-2 induced OPG synthesis | [9] |

| Platelet Function | 25-50 µM | Platelets | Inhibition of aggregation, secretion, and diffusion | [9] |